molecular formula C12H9F3N2O B8166238 (5-(2-(Trifluoromethyl)phenyl)pyrazin-2-yl)methanol

(5-(2-(Trifluoromethyl)phenyl)pyrazin-2-yl)methanol

Cat. No.: B8166238
M. Wt: 254.21 g/mol
InChI Key: UMJQUNLSESWPGR-UHFFFAOYSA-N
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Description

(5-(2-(Trifluoromethyl)phenyl)pyrazin-2-yl)methanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazine ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-(Trifluoromethyl)phenyl)pyrazin-2-yl)methanol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with pyrazine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(2-(Trifluoromethyl)phenyl)pyrazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5-(2-(Trifluoromethyl)phenyl)pyrazin-2-yl)carboxylic acid, while reduction can produce (5-(2-(Trifluoromethyl)phenyl)pyrazin-2-yl)methane.

Scientific Research Applications

(5-(2-(Trifluoromethyl)phenyl)pyrazin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5-(2-(Trifluoromethyl)phenyl)pyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-(2-(Trifluoromethyl)phenyl)pyrazin-2-yl)amine: Similar structure but with an amine group instead of methanol.

    (5-(2-(Trifluoromethyl)phenyl)pyrazin-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.

Uniqueness

(5-(2-(Trifluoromethyl)phenyl)pyrazin-2-yl)methanol is unique due to the presence of the methanol group, which can participate in various chemical reactions and interactions. This makes it a versatile compound for different applications in research and industry.

Properties

IUPAC Name

[5-[2-(trifluoromethyl)phenyl]pyrazin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11-6-16-8(7-18)5-17-11/h1-6,18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJQUNLSESWPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(N=C2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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